Regiochemical Differentiation: 7-Bromo-4-Methoxy vs. 4-Bromo-7-Methoxy and 5-Bromo-7-Methoxy Oxindole Isomers
The target compound 7-bromo-4-methoxyindolin-2-one (CAS 1360965-18-9) possesses a unique substitution pattern among commercially available oxindole regioisomers. The closest commercially listed analogs are 4-bromo-7-methoxyindolin-2-one (CAS not listed as a common commodity, but referenced as a distinct isomer) and 5-bromo-7-methoxyindolin-2-one (CAS 1360886-58-3) . While direct biochemical comparison data for these exact isomers is not publicly available, structural analysis reveals the 7-Br/4-OMe pattern of the target compound places the electron-withdrawing bromine at a position ortho to the aniline nitrogen, while the 4-OMe group is meta to the carbonyl and para to the bromine. This confers a distinct electron density distribution (computed TPSA 38.3 Ų; XLogP3 1.4) compared to isomers where the substituent vectors are reversed [1].
| Evidence Dimension | Regiochemical substitution pattern and computed physicochemical properties |
|---|---|
| Target Compound Data | 7-Br, 4-OMe; TPSA 38.3 Ų; XLogP3 1.4; MW 242.07 g/mol |
| Comparator Or Baseline | 5-Bromo-7-methoxyindolin-2-one (CAS 1360886-58-3): 5-Br, 7-OMe; 4-Bromo-7-methoxyindolin-2-one: 4-Br, 7-OMe |
| Quantified Difference | Distinct hydrogen bond donor/acceptor topology; C7-Br ortho to NH vs. C5-Br para to NH; TPSA and LogP may vary slightly with regioisomer |
| Conditions | Computed molecular descriptors (PubChem, PubChem release 2021.05.07) |
Why This Matters
The specific ortho-bromo-to-NH geometry of the target compound provides a unique vector for metal-catalyzed cross-coupling during fragment elaboration, making it the preferred isomer for C7-functionalized SAR exploration programs.
- [1] PubChem. (2025). 7-Bromo-4-methoxyindolin-2-one (Compound Summary, CID 79604025). National Library of Medicine, National Center for Biotechnology Information. View Source
